9H-Carbazole-3,4-diamine
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Overview
Description
9H-Carbazole-3,4-diamine is a derivative of carbazole, an aromatic heterocyclic organic compound. Carbazole and its derivatives are known for their diverse biological and pharmacological activities, including antibacterial, antitumor, and anti-inflammatory properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9H-Carbazole-3,4-diamine typically involves the functionalization of the carbazole core. One common method is the regioselective dilithiation of carbazole, followed by electrophilic trapping to introduce amino groups at the 3 and 4 positions . This method involves the use of n-butyllithium (nBuLi) and N,N,N’,N’-tetramethylethylenediamine (TMEDA) to achieve the desired regioselectivity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, the purification of the compound can be achieved through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
9H-Carbazole-3,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the carbazole core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are used under conditions such as acidic or basic environments.
Major Products Formed
The major products formed from these reactions include various substituted carbazole derivatives, which can exhibit different electronic, photophysical, and biological properties .
Scientific Research Applications
9H-Carbazole-3,4-diamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.
Medicine: Its derivatives are being explored for their therapeutic potential in treating various diseases.
Mechanism of Action
The mechanism of action of 9H-Carbazole-3,4-diamine involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes or receptors, leading to its biological effects. The compound’s structure allows it to interact with DNA, proteins, and other biomolecules, thereby modulating various cellular processes .
Comparison with Similar Compounds
Similar Compounds
9H-Carbazole: The parent compound, known for its photophysical properties and use in organic electronics.
9H-Carbazole-1-ol: A hydroxylated derivative with potential pharmacological applications.
9H-Carbazole-3,6-diamine: Another diamine derivative with different substitution patterns and properties.
Uniqueness
9H-Carbazole-3,4-diamine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring precise molecular interactions and stability.
Properties
CAS No. |
866359-92-4 |
---|---|
Molecular Formula |
C12H11N3 |
Molecular Weight |
197.24 g/mol |
IUPAC Name |
9H-carbazole-3,4-diamine |
InChI |
InChI=1S/C12H11N3/c13-8-5-6-10-11(12(8)14)7-3-1-2-4-9(7)15-10/h1-6,15H,13-14H2 |
InChI Key |
NKHRFWGIVAKAMJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)C=CC(=C3N)N |
Origin of Product |
United States |
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